An In-depth Technical Guide to the Synthesis of 4,6-Dinitro-O-cresol (DNOC)
An In-depth Technical Guide to the Synthesis of 4,6-Dinitro-O-cresol (DNOC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,6-Dinitro-O-cresol (DNOC), a compound of historical significance in the chemical industry and of continued interest in toxicological and environmental research. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis and process understanding.
Introduction
4,6-Dinitro-O-cresol (DNOC), chemically known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid. Historically, it has been utilized as a potent herbicide, insecticide, and fungicide. Its biological activity stems from its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. While its use as a pesticide has been largely phased out in many countries due to its high toxicity to humans and environmental concerns, the synthesis and study of DNOC and related nitrophenolic compounds remain relevant for toxicological studies, the development of remediation technologies, and as a reference in the study of dinitrophenol-based uncouplers which have been explored for various therapeutic applications.
This guide will focus on the two principal methods for DNOC synthesis: direct nitration of o-cresol (B1677501) and a two-step process involving sulfonation followed by nitration.
Synthesis Pathways
The synthesis of 4,6-Dinitro-O-cresol predominantly follows two established routes, each with distinct advantages and considerations regarding reaction conditions, yield, and purity of the final product.
Direct Nitration of o-Cresol
The most straightforward method for the synthesis of DNOC is the direct nitration of o-cresol using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like sulfuric acid, or nitric acid in an aqueous-alcoholic medium. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho- and para-directing, facilitating the introduction of nitro groups at the 4 and 6 positions.
Sulfonation of o-Cresol followed by Nitration
An alternative pathway involves the initial sulfonation of o-cresol to form o-cresolsulfonic acid. The sulfonic acid groups are subsequently replaced by nitro groups upon treatment with nitric acid. This method can offer better control over the reaction and potentially higher purity of the final product by minimizing oxidative side reactions that can occur during direct nitration.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 4,6-Dinitro-O-cresol based on patented methodologies.
Protocol for Direct Nitration in Aqueous-Alcoholic Medium
This protocol is adapted from a method described in Russian Patent RU2508286C1. This approach reports a simplified and efficient synthesis of high-purity DNOC.
Materials:
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o-Cresol
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Concentrated nitric acid (65%)
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Ethanol (B145695) (96%)
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Distilled water
Procedure:
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a reflux condenser, prepare the nitrating solution by mixing concentrated nitric acid (65%) and ethanol (96%). For every 2.5 g of o-cresol, a typical mixture consists of 12.5 ml of concentrated nitric acid and 50 ml of ethanol.
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Reaction: Dissolve 2.5 g of o-cresol in the prepared nitrating mixture.
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Heating: Heat the reaction mixture to its boiling point and maintain a gentle reflux for 30 minutes.
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Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature.
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Precipitation: Pour the cooled reaction mixture into 100 ml of cold distilled water. Yellow crystals of 4,6-dinitro-o-cresol will precipitate.
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Purification: Collect the crystals by suction filtration and wash them with cold distilled water.
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Drying: Dry the purified crystals. The reported melting point of the product is 86°C.
Protocol for Sulfonation followed by Nitration
This protocol is based on the methodology outlined in US Patent 2,256,195A. This process involves the initial formation of o-cresolsulfonic acid, which is then nitrated.
Materials:
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o-Cresol
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Concentrated sulfuric acid (at least 75% strength)
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Nitric acid
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Water
Procedure:
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Sulfonation: In a suitable reaction vessel, react o-cresol with concentrated sulfuric acid at an elevated temperature. The reaction is exothermic, and the temperature should be maintained between 80°C and 100°C.
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Dilution of the Sulfonated Product: After the sulfonation is complete, the resulting o-cresolsulfonic acid mixture is diluted with water.
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Nitration: The diluted sulfonation product is then treated with at least two molecular equivalents of nitric acid. The temperature of the nitration mixture should be maintained at a minimum of 70°C. This can be achieved by adding the diluted sulfonation product to the nitric acid solution while controlling the temperature with external cooling.
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Isolation of Crude Product: After the nitration is complete, the reaction mixture is cooled while being vigorously stirred. The 4,6-dinitro-o-cresol will solidify. The solid crude product is then separated by filtration or decantation.
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Washing and Purification: The crude product is first washed with cold water to remove residual acid. Further purification is achieved by washing the molten product with hot water. This is done by agitating the crude DNOC in water at a temperature above its melting point (approximately 90-100°C).
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Final Product Formation: The molten DNOC is then cooled to a predetermined temperature while continuing agitation to yield a bright yellow granular solid.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of 4,6-Dinitro-O-cresol based on the described protocols.
| Parameter | Direct Nitration (Aqueous-Alcoholic Medium) | Sulfonation followed by Nitration |
| Starting Material | o-Cresol | o-Cresol |
| Key Reagents | Nitric Acid, Ethanol | Sulfuric Acid, Nitric Acid |
| Reaction Temperature | Boiling point of the reaction mixture | Sulfonation: 80-100°C; Nitration: >70°C |
| Reaction Time | 30 minutes | Not explicitly stated in detail |
| Reported Yield | 66.3% - 74.4%[1] | Not explicitly quantified |
| Product Purity | High purity, melting point 86°C[1] | Pure, bright yellow granular solid |
| Key Process Features | Single-step reaction, shorter duration | Two-step process, potentially better control of side reactions |
Mandatory Visualizations
Synthesis Pathway of 4,6-Dinitro-O-cresol
Caption: Primary synthesis pathways for 4,6-Dinitro-O-cresol (DNOC).
Mechanism of Action: Uncoupling of Oxidative Phosphorylation by DNOC
Caption: DNOC acts as a protonophore, disrupting the proton gradient.
Side Products and Purity Considerations
The nitration of o-cresol can lead to the formation of several isomeric and over-nitrated side products. The primary mononitro-isomers formed are 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol.[2][3] The ratio of these isomers can be influenced by the reaction conditions, such as the concentration of sulfuric acid.[3] Over-nitration can lead to the formation of trinitro-cresol derivatives. The choice of synthesis method and careful control of reaction parameters are crucial for maximizing the yield of the desired 4,6-dinitro-o-cresol and simplifying purification. The sulfonation-then-nitration route is often employed to achieve higher regioselectivity and reduce the formation of unwanted isomers.
Conclusion
This technical guide has outlined the core synthetic pathways for 4,6-Dinitro-O-cresol, providing detailed experimental protocols and a summary of quantitative data. The choice between direct nitration and the sulfonation-then-nitration route will depend on the specific requirements of the researcher, including desired purity, yield, and available laboratory resources. Understanding the mechanism of action of DNOC as an uncoupler of oxidative phosphorylation is critical for professionals in drug development and toxicology, as this mechanism is shared by a class of molecules with potential therapeutic and toxicological implications. The provided diagrams offer a clear visual representation of both the chemical synthesis and the biological mechanism of action, serving as a valuable resource for researchers in the field.
References
- 1. RU2508286C1 - Method of producing 4,6-dinitro-o-cresol - Google Patents [patents.google.com]
- 2. mono nitration of 1) o-cresol 2) p-chloro andine b) Give Huckel's rule of.. [askfilo.com]
- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
